Methyl 4-aminoimidazo[2,1-f][1,2,4]triazine-7-carboxylate
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Overview
Description
Methyl 4-aminoimidazo[2,1-f][1,2,4]triazine-7-carboxylate is a heterocyclic compound that belongs to the class of imidazo[2,1-f][1,2,4]triazines
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-aminoimidazo[2,1-f][1,2,4]triazine-7-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-aminoimidazole with a suitable carboxylate ester in the presence of a base. The reaction conditions often include heating and the use of solvents such as ethanol or dimethylformamide to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions: Methyl 4-aminoimidazo[2,1-f][1,2,4]triazine-7-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: Formation of corresponding imidazo[2,1-f][1,2,4]triazine derivatives.
Reduction: Formation of reduced imidazo[2,1-f][1,2,4]triazine derivatives.
Substitution: Formation of substituted imidazo[2,1-f][1,2,4]triazine derivatives.
Scientific Research Applications
Methyl 4-aminoimidazo[2,1-f][1,2,4]triazine-7-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its antiviral and anticancer properties due to its ability to interact with specific molecular targets.
Industry: Utilized in the development of advanced materials, including polymers and catalysts.
Mechanism of Action
The mechanism of action of methyl 4-aminoimidazo[2,1-f][1,2,4]triazine-7-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. The pathways involved may include inhibition of kinase activity, disruption of DNA synthesis, and modulation of cellular signaling pathways .
Comparison with Similar Compounds
Pyrrolo[2,1-f][1,2,4]triazine: Another fused heterocycle with similar structural features and applications in kinase inhibition and antiviral research.
Imidazo[1,2-a][1,3,5]triazine: Known for its pharmacological potential as an anti-cancer and anti-viral agent.
Uniqueness: Methyl 4-aminoimidazo[2,1-f][1,2,4]triazine-7-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and its potential in medicinal chemistry make it a valuable compound for further research and development .
Properties
CAS No. |
2767998-54-7 |
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Molecular Formula |
C7H7N5O2 |
Molecular Weight |
193.16 g/mol |
IUPAC Name |
methyl 4-aminoimidazo[2,1-f][1,2,4]triazine-7-carboxylate |
InChI |
InChI=1S/C7H7N5O2/c1-14-7(13)4-2-9-6-5(8)10-3-11-12(4)6/h2-3H,1H3,(H2,8,10,11) |
InChI Key |
WZIDQMQUGULJSF-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CN=C2N1N=CN=C2N |
Origin of Product |
United States |
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